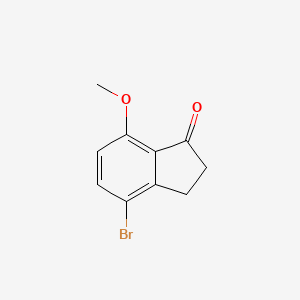

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-7-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDMKCLDADYDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278998 | |

| Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-61-0 | |

| Record name | 5411-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-methoxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. Compounds of this class are recognized as important synthetic intermediates in the preparation of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ketone functionality, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the known chemical properties, a detailed synthetic protocol, and a proposed workflow for the characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5411-61-0 | |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 134-138 °C | |

| Boiling Point | 368.8 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

7-methoxy-2,3-dihydro-1H-inden-1-one

-

N-bromosuccinimide (NBS)

-

Benzene (or a suitable alternative solvent such as acetonitrile)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in benzene.

-

To this solution, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Stir the resulting slurry for 30 minutes.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the aromatic bromine, the methoxy group, and the ketone. The bromine atom is susceptible to substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents at this position.[1] The ketone functionality can undergo reduction to an alcohol or can be a site for nucleophilic addition reactions.

While there is no specific information in the reviewed literature regarding the biological activity or drug development applications of this compound, its structural motif is present in molecules with reported biological activities. For instance, indanone derivatives have been investigated as potential kinase inhibitors.[3] Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the proposed synthetic route to this compound.

Caption: Proposed synthesis of the target compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Safety Information

This compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statement associated with this compound is H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling this chemical. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel compounds for various research fields, including drug discovery. This technical guide provides a summary of its known properties, a detailed synthetic protocol, and a workflow for its characterization to aid researchers in its synthesis and utilization. Further studies are warranted to explore the full potential of this and related indanone derivatives.

References

4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one CAS number 5411-61-0

CAS Number: 5411-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in synthetic organic chemistry with potential applications in drug discovery.

Chemical Properties and Data

This compound is a halogenated and methoxylated derivative of indanone. Its chemical structure and properties make it a versatile building block for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Melting Point | 134-138 °C |

| Storage Temperature | 2-8°C |

Synthesis

The primary route for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor. This reaction is a classic and effective method for forming the five-membered ring of the indanone system.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a general procedure adapted from known syntheses of similar 1-indanone derivatives.

Materials:

-

3-(2-bromo-5-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-bromo-5-methoxyphenyl)propanoic acid in dichloromethane.

-

Acid Addition: Slowly add polyphosphoric acid (or the methanesulfonic acid/phosphorus pentoxide mixture) to the solution. The amount of acid should be sufficient to act as both the catalyst and the solvent.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectral Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR | Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm. Methylene protons (indenone ring): Two triplets around δ 2.5-3.0 ppm. Methoxy protons: A singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl carbon: A peak around δ 200-205 ppm. Aromatic carbons: Peaks in the range of δ 110-160 ppm. Methylene carbons: Peaks around δ 25-40 ppm. Methoxy carbon: A peak around δ 56 ppm. |

| Mass Spec | The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. The expected m/z values would be approximately 240 and 242. |

| IR | C=O stretch (ketone): A strong absorption band around 1700-1720 cm⁻¹. C-O stretch (ether): An absorption band around 1250 cm⁻¹. Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. Aliphatic C-H stretch: Peaks around 2850-2960 cm⁻¹. C-Br stretch: An absorption in the fingerprint region. |

Applications in Drug Development

Indanone derivatives are important scaffolds in medicinal chemistry. This compound, with its reactive bromine atom and modifiable ketone group, serves as a valuable precursor for the synthesis of biologically active molecules.

Precursor for CFTR Modulators

One of the significant potential applications of this compound is in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis. Small molecules that can correct the function of the mutant CFTR protein are a major focus of drug development.

The synthesis of complex CFTR modulators, such as Tezacaftor, often involves the construction of a substituted indole core. Indanone derivatives can be elaborated into such indole structures. The workflow below illustrates a conceptual pathway from an indanone precursor to a potential CFTR modulator.

Caption: Conceptual workflow for the synthesis of a CFTR modulator from an indanone precursor.

CFTR Signaling Pathway

The CFTR protein is an ion channel, and its function is regulated by complex signaling pathways within the cell. Modulators can act as correctors, which help the misfolded protein to traffic to the cell membrane, or as potentiators, which enhance the channel's opening probability.

Below is a simplified diagram of the CFTR signaling pathway and the points of intervention for modulators.

Caption: Simplified CFTR signaling pathway and modulator intervention points.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

A Technical Guide to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry. The indanone scaffold is recognized as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] This guide covers the molecule's physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly in the context of kinase inhibition and other therapeutic areas.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. It is further functionalized with a bromine atom at position 4 and a methoxy group at position 7. These substitutions provide handles for further chemical modification and influence the molecule's electronic properties and biological activity.

Key quantitative data and identifiers for the molecule are summarized below.

| Property | Value | Reference |

| CAS Number | 5411-61-0 | [3] |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 134-138 °C | |

| Boiling Point | 368.8°C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C | |

| SMILES String | COc1ccc(Br)c2CCC(=O)c12 | |

| InChI Key | OJDMKCLDADYDRL-UHFFFAOYSA-N |

Spectroscopic data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are available from various commercial suppliers to confirm structural integrity and purity.[3]

Synthesis and Experimental Protocols

Representative Protocol: Free-Radical Bromination of a Methoxy-Substituted Indanone

This protocol describes a plausible method for synthesizing the title compound starting from 7-methoxy-2,3-dihydro-1H-inden-1-one.

Materials:

-

7-methoxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Benzene (or a suitable alternative solvent like carbon tetrachloride)

-

Water (for workup)

Procedure:

-

Dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in benzene.

-

To this solution, add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN at room temperature.[6]

-

Stir the reaction mixture for approximately 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, remove the solvent by distillation under reduced pressure.[6]

-

Add water to the residue to form a slurry. Stir for 30 minutes.[6]

-

Collect the crude product by vacuum filtration, washing with water.

-

Dry the collected solid to yield this compound. Further purification can be achieved by recrystallization if necessary.

Caption: Diagram 1: Representative Synthesis Workflow

Potential Biological Activity and Applications

The 1-indanone scaffold is a versatile core for developing therapeutics targeting a wide range of diseases.[7][8] Derivatives have shown potent activity as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[7][8] They are also explored for treating neurodegenerative conditions like Alzheimer's disease.[1][2]

Application in Kinase Inhibitor Development:

A particularly promising application for functionalized indanones is in the development of protein kinase inhibitors for oncology.[6] The planar structure of the indanone core is well-suited to interact with the hinge region of a kinase's ATP-binding pocket, a critical interaction for many inhibitors.[6]

The bromination at the C4 position, as in this compound, is a key strategic step. The bromine atom serves as a versatile chemical handle for introducing further substituents via cross-coupling reactions (e.g., Suzuki coupling).[9] This allows for the systematic modification of the molecule to enhance potency and achieve selectivity for a specific kinase target.[6] The methoxy group at C7 also influences the electronic properties and can be involved in additional interactions within the binding site. This strategic functionalization is crucial for optimizing the lead compound into a clinical candidate.

Caption: Diagram 2: Logic of Indanone Core in Kinase Inhibition

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its substituted indanone core provides a proven scaffold for biological activity, while the bromine and methoxy groups offer opportunities for extensive medicinal chemistry optimization. Its primary potential lies in its use as an intermediate for creating libraries of compounds, particularly for screening against protein kinase targets in the pursuit of novel anticancer therapeutics. The synthetic accessibility and strategic functionalization make it a compound of high interest for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5411-61-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Synthetic Profile of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to the chemical compound 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one (also known as 4-Bromo-7-methoxy-1-indanone), CAS Number 5411-61-0. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents expected spectroscopic values based on chemical structure and available data for analogous compounds. Detailed experimental protocols for synthesis and characterization are also provided.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₉BrO₂ Molecular Weight: 241.08 g/mol CAS Number: 5411-61-0[1]

Physical Properties:

-

Form: Solid

-

Melting Point: 134-138 °C

-

Storage Temperature: 2-8°C

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.4-7.6 | d | 1H | Aromatic H (Position 5) |

| ~6.9-7.1 | d | 1H | Aromatic H (Position 6) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~3.0-3.2 | t | 2H | Methylene (-CH₂-, Position 3) |

| ~2.7-2.9 | t | 2H | Methylene (-CH₂-, Position 2) |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~205 | C=O | Carbonyl (Position 1) |

| ~155-160 | C | Aromatic C-O (Position 7) |

| ~140-145 | C | Aromatic C (Position 7a) |

| ~135-140 | C | Aromatic C (Position 3a) |

| ~125-130 | CH | Aromatic CH (Position 6) |

| ~115-120 | CH | Aromatic CH (Position 5) |

| ~110-115 | C | Aromatic C-Br (Position 4) |

| ~55-60 | CH₃ | Methoxy (-OCH₃) |

| ~35-40 | CH₂ | Methylene (-CH₂-, Position 3) |

| ~25-30 | CH₂ | Methylene (-CH₂-, Position 2) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1700-1720 | Strong | C=O (Ketone) |

| ~1580-1600 | Medium | C=C (Aromatic) |

| ~1250-1300 | Strong | C-O (Aryl ether) |

| ~1000-1100 | Medium | C-O (Methoxy) |

| ~550-650 | Medium | C-Br |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Interpretation |

| 240/242 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 212/214 | [M-CO]⁺ |

| 184/186 | [M-CO-C₂H₄]⁺ |

| 133 | [M-Br-CO]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one. The following is a general procedure adapted from the synthesis of a similar compound.[2][3]

Materials:

-

7-methoxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Benzene (or a suitable alternative solvent like acetonitrile)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Water

Procedure:

-

Dissolve 7-methoxy-2,3-dihydro-1H-inden-1-one in benzene.

-

Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the solution at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and stir the resulting slurry for 30 minutes.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data is processed to determine chemical shifts (δ), coupling constants (J), and multiplicities.

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can be performed using an ESI or EI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Technical Guide: Spectroscopic Analysis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[1] The data was acquired on a Bruker 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

Table 1: ¹H NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.64 | s | 1H | Ar-H |

| 3.97 | s | 3H | OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 2.87–2.84 | m | 2H | CH₂ |

| 2.55–2.52 | m | 2H | CH₂ |

Table 2: ¹³C NMR Data for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

| Chemical Shift (δ, ppm) | Assignment |

| 201.62 | C=O |

| 162.29 | Ar-C |

| 158.85 | Ar-C |

| 157.96 | Ar-C |

| 120.11 | Ar-C |

| 99.75 | Ar-C |

| 96.44 | Ar-C |

| 57.66 | OCH₃ |

| 56.55 | OCH₃ |

| 37.01 | CH₂ |

| 27.31 | CH₂ |

Experimental Protocols

The following section details the synthetic procedure for 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which can be adapted for the synthesis of related compounds.

Synthesis of 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]

Materials:

-

5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Benzene

-

Water

Procedure:

-

A solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) was prepared in benzene (15 mL).

-

To this solution, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile were added at room temperature.

-

The reaction mixture was stirred for 15 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the benzene was removed by distillation.

-

Water was added to the residue, and the resulting slurry was stirred for 30 minutes.

-

The crude product, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, was collected by vacuum filtration.

-

The collected solid was dried on the filter by the continued application of vacuum for an additional 30 minutes.

Yield: 1.27 g of an off-white solid (4.7 mmol, 90%).[1]

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra were acquired using a Bruker 400 MHz spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for analysis. Chemical shifts are reported in parts per million (ppm).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of the target compound, 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one.

Caption: Molecular structure of this compound.

References

Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the indanone core, followed by regioselective bromination. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Overview of the Synthesis Pathway

The synthesis of this compound is proposed to proceed via two key transformations:

-

Formation of 7-methoxy-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized through the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid. However, direct cyclization of the carboxylic acid can be challenging. A more reliable method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst. An alternative and potentially higher-yielding approach is the methylation of commercially available 7-hydroxy-2,3-dihydro-1H-inden-1-one.

-

Bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one: The second step involves the electrophilic aromatic substitution of the methoxy-activated indanone ring. The use of a mild brominating agent such as N-bromosuccinimide (NBS) is anticipated to afford the desired 4-bromo product with good regioselectivity, directed by the ortho-para activating methoxy group.

II. Experimental Protocols

Step 1: Synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-one

Method A: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(2-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(2-methoxyphenyl)propanoyl chloride.

-

Cyclization: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. Aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour, then at room temperature for 3 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 7-methoxy-2,3-dihydro-1H-inden-1-one.

Method B: Methylation of 7-hydroxy-2,3-dihydro-1H-inden-1-one

-

A mixture of 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq), anhydrous potassium carbonate (1.5 eq), and methyl iodide (1.2 eq) in anhydrous acetone is stirred at room temperature for 24 hours.

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford 7-methoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound

-

To a solution of 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS, 1.05 eq) is added.

-

A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can be added if the reaction is sluggish.

-

The reaction mixture is stirred at room temperature or gently heated (50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

III. Data Presentation

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1A | 3-(2-methoxyphenyl)propanoic acid | 1. Oxalyl chloride, DMF (cat.), DCM, 0 °C to rt. 2. AlCl₃, DCM, 0 °C to rt. | 7-methoxy-2,3-dihydro-1H-inden-1-one | Moderate |

| 1B | 7-hydroxy-2,3-dihydro-1H-inden-1-one | Methyl iodide, K₂CO₃, acetone, rt. | 7-methoxy-2,3-dihydro-1H-inden-1-one | Good |

| 2 | 7-methoxy-2,3-dihydro-1H-inden-1-one | N-bromosuccinimide (NBS), CHCl₃ or CCl₄, rt or heat. | This compound | Good |

IV. Mandatory Visualization

Caption: Proposed synthesis pathway for this compound.

An In-depth Technical Guide on the Core Mechanism of Action of 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 4-Bromo-7-methoxy-2,3-dihydro-1h-inden-1-one. Due to a lack of direct experimental evidence in the public domain, this guide is based on the known biological activities of structurally related compounds and the general therapeutic potential of the 1-indanone chemical scaffold. The experimental data and protocols presented are illustrative and intended to serve as a framework for future investigation.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[1] this compound is a synthetic derivative of this class. While direct studies on its mechanism of action are not currently available, its structural features—a halogenated aromatic ring and a methoxy group—are common in bioactive molecules. For instance, other brominated and methoxylated aromatic compounds have been shown to exhibit anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[2] This guide proposes a plausible mechanism of action for this compound, focusing on its potential as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous diseases. The proposed mechanism posits that the compound acts as an inhibitor of an upstream kinase, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Mechanism Validation

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed. This workflow progresses from broad, cell-based phenotypic assays to more specific target engagement and in vivo efficacy studies.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for mechanism of action validation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be expected if this compound acts according to the proposed mechanism.

| Assay Type | Parameter Measured | Hypothetical Value |

| Cell-based Cytokine Release | IC50 for TNF-α inhibition in macrophages | 2.5 µM |

| Cell-based Cytokine Release | IC50 for IL-6 inhibition in macrophages | 3.1 µM |

| In Vitro Kinase Assay | IC50 for IKKβ inhibition | 0.8 µM |

| Western Blot Analysis | IC50 for inhibition of IκBα phosphorylation | 2.2 µM |

| In Vivo Efficacy | ED50 for reduction of plasma TNF-α | 10 mg/kg |

Detailed Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol describes a representative in vitro kinase assay to determine the direct inhibitory effect of this compound on the activity of recombinant human IKKβ.

Materials:

-

Recombinant human IKKβ (e.g., from MilliporeSigma)

-

IKKβ substrate peptide (e.g., IκBα peptide)

-

ATP, kinase buffer, and stop solution

-

This compound

-

Staurosporine (positive control)

-

384-well assay plates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM. Also, prepare a serial dilution of staurosporine as a positive control.

-

In a 384-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of DMSO.

-

Add 10 µL of a solution containing recombinant IKKβ and the IκBα substrate peptide in kinase buffer to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for IKKβ.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of the Kinase-Glo® reagent to each well. This reagent also measures the remaining ATP, which is inversely proportional to kinase activity.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This protocol details the procedure for assessing the effect of the compound on the phosphorylation and degradation of IκBα in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM, fetal bovine serum, and penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe for total IκBα and β-actin (as a loading control).

-

Quantify the band intensities using image analysis software and normalize the levels of phosphorylated and total IκBα to the loading control.

Conclusion

While further experimental validation is required, the available evidence from related compounds suggests that this compound is a promising candidate for development as an anti-inflammatory agent. The hypothesized mechanism of action, centered on the inhibition of the NF-κB pathway, provides a solid foundation for future research. The experimental workflows and protocols outlined in this guide offer a clear path forward for elucidating the precise molecular interactions and therapeutic potential of this compound. Successful validation of this hypothesis could position this compound as a lead compound for the development of novel treatments for a range of inflammatory disorders.

References

Biological Activity of 4-bromo-7-methoxy-indenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-bromo-7-methoxy-indenone. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related indanone derivatives to infer its likely biological profile. The indanone scaffold is a well-established pharmacophore with demonstrated potential in oncology, neurology, and inflammatory diseases. This guide presents available quantitative data for closely related compounds, details relevant experimental protocols for biological evaluation, and visualizes key signaling pathways potentially modulated by this class of molecules.

Introduction

The indanone core, a fused bicyclic ketone, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The substitution pattern on the aromatic and cyclopentenone rings significantly influences the pharmacological properties of these derivatives. The presence of a bromine atom at the 4-position and a methoxy group at the 7-position of the indenone ring in 4-bromo-7-methoxy-indenone suggests the potential for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects. This document aims to provide a detailed technical resource for researchers interested in the further investigation and development of this compound.

Potential Biological Activities and Quantitative Data

Table 1: Inhibitory Activity of Bromo-Indanone Imine Derivatives on Cancer Cell Lines [1]

| Compound ID | R¹ | R² | Inhibition Rate (%) on SJSA-1 Cells | IC₅₀ (µM) on SJSA-1 Cells |

| I-1 | H | H | 96.41 ± 1.39 | 13.01 |

| I-2 | F | H | 86.34 ± 0.37 | Not Determined |

| I-3 | Cl | H | 98.39 ± 0.07 | 3.43 |

| I-4 | Br | H | 91.67 ± 1.71 | 6.12 |

| I-5 | H | F | 97.47 ± 0.51 | 8.73 |

| I-6 | H | Cl | 99.03 ± 0.17 | 4.88 |

| I-7 | H | CF₃ | 93.72 ± 3.07 | 10.21 |

| I-8 | H | COOCH₃ | 98.85 ± 0.43 | 5.56 |

Data extracted from Chinese Patent CN113292448B. The patent indicates these compounds also show inhibitory effects on colorectal adenocarcinoma and breast cancer cells, though specific data was not provided in the available text.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related substituted indanones and halo-methoxy flavonoids, 4-bromo-7-methoxy-indenone may exert its biological effects through various mechanisms.

Anticancer Activity

The anticancer potential of indanone derivatives has been linked to the inhibition of key cellular processes and signaling pathways. A plausible mechanism of action for 4-bromo-7-methoxy-indenone could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Anti-Inflammatory Activity

The anti-inflammatory properties of many indanone derivatives are also linked to the inhibition of the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, some indanones are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Neuroprotective Effects

The indanone scaffold is present in the acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease. This suggests that 4-bromo-7-methoxy-indenone could potentially exhibit inhibitory activity against AChE or other enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B).

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-bromo-7-methoxy-indenone are provided below. These are generalized procedures based on standard assays used for screening similar compounds.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer, SJSA-1 for osteosarcoma)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

4-bromo-7-methoxy-indenone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 4-bromo-7-methoxy-indenone in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

4-bromo-7-methoxy-indenone (dissolved in DMSO)

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 4-bromo-7-methoxy-indenone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

Acetylcholinesterase (AChE) Inhibition Assay

This assay assesses the potential of the compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

4-bromo-7-methoxy-indenone (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Add phosphate buffer, DTNB, and different concentrations of 4-bromo-7-methoxy-indenone to the wells of a 96-well plate.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a novel compound like 4-bromo-7-methoxy-indenone.

Conclusion

While direct experimental evidence for the biological activity of 4-bromo-7-methoxy-indenone is currently lacking in the public domain, the well-documented activities of structurally similar indanone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo and methoxy substituents offers opportunities for diverse chemical interactions with biological targets. Based on the available data for related compounds, this indenone derivative is a promising candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for initiating such investigations. Further research is warranted to elucidate the specific biological profile of 4-bromo-7-methoxy-indenone and to determine its potential for future drug development.

References

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of small molecules with a wide array of biological activities. Substituted indanones have garnered significant attention for their potential as anticancer, neuroprotective, and anti-inflammatory agents. This technical guide focuses on a specific derivative, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, providing a comprehensive overview of its synthesis, chemical properties, and potential biological significance based on the current literature.

Synthesis and Chemical Properties

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of its precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid. This acid is commercially available, making the synthesis of the target indanone readily accessible.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an intramolecular cyclization promoted by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

The following protocol is based on established procedures for the intramolecular Friedel-Crafts acylation of similar 3-arylpropanoic acids.[1]

Step 1: Formation of 3-(2-bromo-5-methoxyphenyl)propanoyl chloride

-

To a solution of 3-(2-bromo-5-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, add thionyl chloride (2.5 eq).[2]

-

Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane under an inert atmosphere.[2]

-

Cool the suspension in an ice bath and add a solution of the crude 3-(2-bromo-5-methoxyphenyl)propanoyl chloride in anhydrous dichloromethane dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5411-61-0 | [3] |

| Molecular Formula | C₁₀H₉BrO₂ | [3] |

| Molecular Weight | 241.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 134-138 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

| ¹H NMR (DMSO-d₆, δ, ppm) | ¹³C NMR (DMSO-d₆, δ, ppm) |

| 6.64 (s, 1H) | 201.62 |

| 3.97 (s, 3H) | 162.29 |

| 3.88 (s, 3H) | 158.85 |

| 2.87–2.84 (m, 2H) | 157.96 |

| 2.55–2.52 (m, 2H) | 120.11 |

| 99.75 | |

| 96.44 | |

| 57.66 | |

| 56.55 | |

| 37.01 | |

| 27.31 |

Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Potential Biological Activities and Therapeutic Applications

The indanone scaffold is a versatile pharmacophore, and its derivatives have been explored for a multitude of therapeutic applications.[4][5] While specific biological data for this compound is limited, the known activities of related compounds suggest several promising avenues for investigation.

Anticancer Activity

Many substituted indanones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] For instance, 2-benzylidene-1-indanones have shown potent cytotoxicity against breast, colon, leukemia, and lung cancer cell lines with IC₅₀ values in the nanomolar range.[4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[4]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8][9][10] The indanone core has been identified as a potential scaffold for the development of kinase inhibitors. The planarity of the ring system and the potential for functionalization at various positions allow for the design of molecules that can fit into the ATP-binding pocket of kinases.[6][7][8][9][10] The bromo and methoxy substituents on this compound could serve as handles for further chemical modification to optimize binding affinity and selectivity for specific kinases.

Neuroprotective Effects

Indanone derivatives have also been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3] Some of these compounds have been shown to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, two key pathological features of Alzheimer's disease.[3]

The table below summarizes some reported biological activities of substituted indanone derivatives.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/Ki) | Reference |

| 2-Benzylidene-1-indanones | Anticancer | Cytotoxicity against MCF-7, HCT, THP-1, A549 cell lines | 10–880 nM | [4] |

| 2-Benzylidene-1-indanones | Tubulin Polymerase Inhibition | In vitro assay | 0.62–2.04 µM | [4] |

| Substituted Indanones | Acetylcholinesterase Inhibition | In vitro assay | 14.8 nM (for compound 9) | [3] |

| Substituted Indanones | Amyloid-beta Aggregation Inhibition | In vitro assay | 85.5% inhibition (for compound 9) | [3] |

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be essential. Detailed protocols for two fundamental assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant protein kinase (e.g., PIM-1, CK2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method, such as a luminescence-based assay.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Modulation

Given the potential of indanone derivatives to act as kinase inhibitors, a plausible mechanism of action could involve the modulation of signaling pathways that are critical for cancer cell survival and proliferation. For example, inhibition of kinases like PIM-1 can lead to the dephosphorylation of pro-apoptotic proteins such as BAD, promoting apoptosis.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important class of indanones. While direct biological data for this specific molecule is scarce, the extensive research on related substituted indanones suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further investigation into its biological activities, especially as a kinase inhibitor, is warranted to fully elucidate its therapeutic potential. The synthetic accessibility and the presence of functional groups amenable to further chemical modification make it an attractive starting point for medicinal chemistry campaigns.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-7-methoxy-1-indanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-methoxy-1-indanone is a halogenated and methoxy-substituted indanone derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid, bicyclic core and strategically placed functional groups—a bromine atom amenable to cross-coupling reactions and a methoxy group influencing electronic properties—make it a versatile intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of 4-bromo-7-methoxy-1-indanone, its physicochemical properties, detailed synthetic protocols, and its notable applications, particularly in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Introduction and Historical Context

The indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of bromine and methoxy substituents onto this core structure, as seen in 4-bromo-7-methoxy-1-indanone, provides medicinal chemists with a powerful tool for developing new therapeutic agents.

While a singular "discovery" paper for 4-bromo-7-methoxy-1-indanone is not readily apparent in the scientific literature, its appearance as a commercially available reagent points to its utility and established synthesis. Its primary significance in the historical context of medicinal chemistry is its role as a key intermediate. Notably, its use has been documented in patent literature for the synthesis of potent modulators of the CFTR protein, highlighting its importance in the quest for treatments for cystic fibrosis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 4-bromo-7-methoxy-1-indanone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Bromo-7-methoxy-1-indanone [1][]

| Property | Value |

| CAS Number | 5411-61-0 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Solid |

| Melting Point | 134-138 °C |

| Boiling Point | 369 °C |

| Flash Point | 177 °C |

| Density | 1.553 g/cm³ |

| SMILES | COc1ccc(Br)c2CCC(=O)c12 |

| InChI | 1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |

Spectroscopic data is critical for the unambiguous identification and characterization of 4-bromo-7-methoxy-1-indanone. While publicly available spectra are limited, typical spectral features can be inferred from the structure and data for analogous compounds.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the two methylene groups of the cyclopentanone ring (triplets or multiplets in the 2.5-3.5 ppm region).

-

¹³C NMR: Resonances for the carbonyl carbon (around 200 ppm), aromatic carbons (in the 110-160 ppm range), the methoxy carbon (around 55-60 ppm), and the two aliphatic carbons.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹, and bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations.

Synthesis and Experimental Protocols

The most common and direct route to 4-bromo-7-methoxy-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-5-methoxyphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring in the presence of a strong acid catalyst.

General Synthetic Pathway

The overall synthetic scheme involves two main steps: the preparation of the 3-(2-bromo-5-methoxyphenyl)propanoic acid precursor, followed by its cyclization to the target indanone.

Caption: General synthetic workflow for 4-bromo-7-methoxy-1-indanone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of a substituted 1-indanone via intramolecular Friedel-Crafts acylation, adapted from established methodologies for similar compounds.

Materials:

-

3-(2-bromo-5-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a stirred solution of 3-(2-bromo-5-methoxyphenyl)propanoic acid in dichloromethane, add polyphosphoric acid (or concentrated sulfuric acid) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-bromo-7-methoxy-1-indanone by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The primary application of 4-bromo-7-methoxy-1-indanone in the public domain is as a key intermediate in the synthesis of small molecule modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene lead to the production of a misfolded and dysfunctional protein, causing cystic fibrosis.

Role in the Synthesis of CFTR Modulators

A patent from Vertex Pharmaceuticals describes the use of 4-bromo-7-methoxy-1-indanone as a starting material for the synthesis of compounds that act as CFTR correctors. These correctors aim to rescue the trafficking of the most common CFTR mutant, F508del, allowing it to reach the cell surface and function as a chloride channel.

The synthesis described in the patent involves the reaction of 4-bromo-7-methoxy-1-indanone with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base like potassium tert-butoxide. This reaction sequence transforms the indanone into a more complex heterocyclic scaffold, which is a core component of the final CFTR modulator.

Caption: Synthetic workflow for a CFTR modulator starting from 4-bromo-7-methoxy-1-indanone.

Potential for Further Drug Discovery

The structural features of 4-bromo-7-methoxy-1-indanone make it an attractive starting point for the synthesis of a variety of other potential therapeutic agents. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The indanone core itself can be modified at the carbonyl group or the alpha-position to generate a library of compounds for screening against various biological targets.

Caption: Logical relationship of 4-bromo-7-methoxy-1-indanone in generating diverse chemical libraries.

Conclusion

4-Bromo-7-methoxy-1-indanone is a valuable and versatile building block for medicinal chemists and drug development professionals. While its own biological activity is not extensively documented, its utility as a key intermediate in the synthesis of complex molecules, such as CFTR modulators, is well-established. The synthetic accessibility of this compound, combined with the potential for diverse functionalization, ensures its continued relevance in the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: An Essential Intermediate for Pharmaceutical Research

Application Notes for Researchers, Scientists, and Drug Development Professionals

The compound 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted indanone core is a privileged scaffold found in numerous compounds targeting a range of therapeutic areas. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. The methoxy group modulates the electronic properties of the aromatic ring, influencing the compound's reactivity and potential biological interactions. This document provides a detailed two-step protocol for the synthesis of this compound, starting from 3-(2-methoxyphenyl)propanoic acid.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two primary steps. The first step involves an intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid to form the indanone ring system. The carboxylic acid is first converted to its more reactive acid chloride derivative, which then undergoes cyclization in the presence of a Lewis acid catalyst. The second step is a regioselective bromination of the resulting 7-methoxy-2,3-dihydro-1H-inden-1-one at the C4 position using N-bromosuccinimide.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-2,3-dihydro-1H-inden-1-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoic acid to yield 7-methoxy-2,3-dihydro-1H-inden-1-one. The reaction proceeds via the formation of an acyl chloride intermediate, followed by a Lewis acid-catalyzed cyclization.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-(2-methoxyphenyl)propanoic acid | 180.19 | 10.0 g | 55.5 | 1.0 |

Application Notes and Protocols: α-Bromination of 7-methoxy-1-indanone using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the regioselective α-bromination of 7-methoxy-1-indanone to synthesize 2-bromo-7-methoxy-1-indanone using N-bromosuccinimide (NBS). This reaction is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein is established based on analogous procedures for the α-bromination of aralkyl ketones, emphasizing catalyst-mediated approaches to ensure high yield and selectivity.

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for subsequent carbon-carbon and carbon-heteroatom bond formations. 7-methoxy-1-indanone, a common scaffold in medicinal chemistry, can be selectively brominated at the α-position to the carbonyl group using N-bromosuccinimide. NBS is a convenient and safer alternative to liquid bromine, offering improved handling and selectivity. The reaction typically proceeds via an acid-catalyzed or radical pathway. For ketones, the acid-catalyzed enol-mediated pathway is generally favored, often facilitated by a heterogeneous or homogeneous acid catalyst. This ensures the selective formation of the desired 2-bromo-7-methoxy-1-indanone, minimizing potential aromatic ring bromination.

Data Presentation

The following table summarizes representative yields for the α-bromination of various aralkyl ketones using N-bromosuccinimide under different catalytic conditions. While specific data for 7-methoxy-1-indanone is not extensively published, these examples provide expected outcomes for similar substrates.

| Entry | Substrate | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

| 1 | Acetophenone | Acidic Al₂O₃ | Methanol | 10 | 95 | [1] |

| 2 | Propiophenone | Acidic Al₂O₃ | Methanol | 12 | 96 | [1] |

| 3 | 4'-Methylacetophenone | Montmorillonite K-10 | Methanol | 15 | 94 | [2] |

| 4 | 4'-Methoxyacetophenone | Montmorillonite K-10 | Methanol | 20 | 92 | [2] |

| 5 | Acetophenone | KH₂PO₄ | Ethanol | 10 | 96 | [3] |

| 6 | 1-Indanone | NH₄OAc | CCl₄ | 120 | High (not specified) | [4] |

Experimental Protocol

This protocol describes a general method for the α-bromination of 7-methoxy-1-indanone using N-bromosuccinimide and a solid acid catalyst.

Materials:

-

7-methoxy-1-indanone

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

Acidic Alumina (or Montmorillonite K-10)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1-indanone (10 mmol, 1.62 g).

-

Solvent and Catalyst Addition: Add anhydrous methanol (30 mL) to the flask, followed by the addition of the acidic alumina catalyst (10% w/w, 0.16 g).

-

Initiation of Reaction: Stir the mixture at room temperature for 5 minutes to ensure proper mixing.

-

Addition of NBS: While stirring, add N-bromosuccinimide (12 mmol, 2.14 g) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-